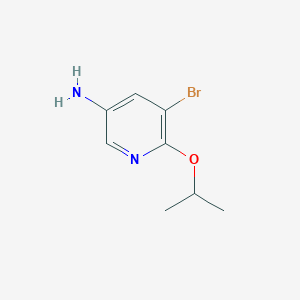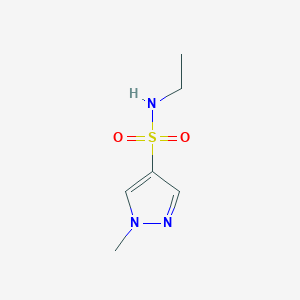
5-Bromo-6-(propan-2-yloxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(propan-2-yloxy)pyridin-3-amine is a chemical compound with the molecular formula C₈H₁₁BrN₂O and a molecular weight of 231.09 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 5-Bromo-6-(propan-2-yloxy)pyridin-3-amine typically involves the reaction of 5-bromo-2-methylpyridin-3-amine with isopropyl alcohol under specific conditions . The reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the isopropoxy group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
5-Bromo-6-(propan-2-yloxy)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-6-(propan-2-yloxy)pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-6-(propan-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes or interacting with biological receptors in medicinal applications . The exact molecular targets and pathways depend on the specific application and the nature of the interactions involved.
Comparison with Similar Compounds
5-Bromo-6-(propan-2-yloxy)pyridin-3-amine can be compared with other pyridine derivatives such as 5-bromo-2-methylpyridin-3-amine and 5-bromo-2-isopropoxypyridin-3-amine These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
5-bromo-6-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C8H11BrN2O/c1-5(2)12-8-7(9)3-6(10)4-11-8/h3-5H,10H2,1-2H3 |
InChI Key |
UEPJSSGGHYLRGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B13282081.png)

![5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one](/img/structure/B13282087.png)


![1-(2,2,2-Trifluoroethyl)-1,7-diazaspiro[4.5]decane](/img/structure/B13282102.png)
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B13282104.png)



![1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol](/img/structure/B13282137.png)

